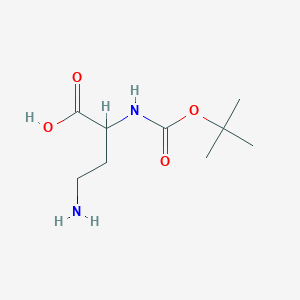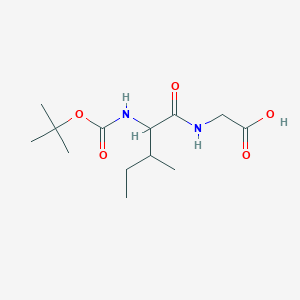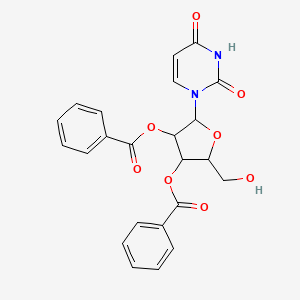![molecular formula C12H10N4O3S2 B7814593 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoicacid](/img/structure/B7814593.png)
3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid is a complex heterocyclic compound that contains a triazino-thiadiazine core structure
Preparation Methods
The synthesis of 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazino-thiadiazine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various aldehydes or ketones. The reaction conditions usually involve refluxing in suitable solvents such as ethanol or acetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazine ring, often using reagents like alkyl halides or acyl chlorides.
Condensation: It can undergo condensation reactions with amines or hydrazines to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid include other triazino-thiadiazine derivatives and related heterocyclic compounds such as:
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
1,2,4-Triazoles: Widely studied for their antiviral and antifungal activities.
Oxadiazoles: Used in medicinal chemistry for their broad-spectrum biological activities.
The uniqueness of 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid lies in its specific structural features and the potential for diverse biological activities.
Properties
IUPAC Name |
3-(4-oxo-7-thiophen-2-yl-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S2/c17-10(18)4-3-7-11(19)16-12(14-13-7)21-6-8(15-16)9-2-1-5-20-9/h1-2,5H,3-4,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKNXMQBMSSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=O)C(=NN=C2S1)CCC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate](/img/structure/B7814538.png)



![[(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea](/img/structure/B7814564.png)

![(5E)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7814567.png)

![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7814597.png)


![4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B7814609.png)
